5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Overview
Description
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine: is a chemical compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 g/mol . It is a solid at room temperature with a melting point of approximately 57.38°C and a boiling point of around 256.5°C . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves the reaction of 5-chloro-2-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine include:
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with an aniline group instead of a pyridine ring.
5-Chloro-2-{[2-(2,2,2-trifluoroethoxy)ethane]sulfinyl}aniline: Contains a sulfinyl group, which alters its chemical properties.
5-Chloro-2-{[2-(2,2,2-trifluoroethoxy)ethane]sulfonyl}aniline: Similar to the sulfinyl compound but with a sulfonyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c8-4-1-5(12)6(13-2-4)14-3-7(9,10)11/h1-2H,3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEGYVQNGWLZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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